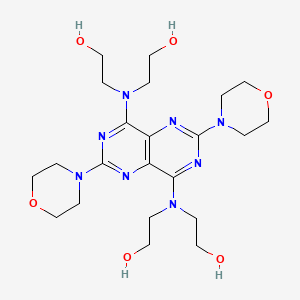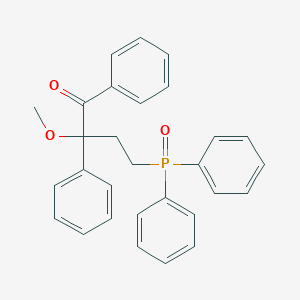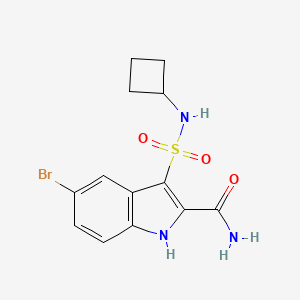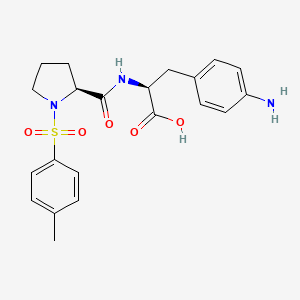
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is a specialized organosilane compound with the molecular formula C12H16F11NO4Si. This compound is characterized by the presence of a perfluorohexanamide group attached to a trimethoxysilylpropyl chain. It is known for its unique chemical properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.
化学反应分析
Types of Reactions
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The amide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Substitution: Various substituted amides depending on the electrophile used.
科学研究应用
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier to impart hydrophobic and oleophobic properties to materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the development of bio-compatible coatings for medical devices and implants due to its chemical resistance and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic assays.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to enhance durability and performance.
作用机制
The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.
相似化合物的比较
Similar Compounds
- N-(3-Trimethoxysilylpropyl)Perfluorooctanamide
- N-(3-Trimethoxysilylpropyl)Perfluorodecanamide
- N-(3-Trimethoxysilylpropyl)Perfluorobutanamide
Uniqueness
Compared to similar compounds, N-(3-Trimethoxysilylpropyl)Perfluorohexanamide offers a balanced combination of hydrophobicity and chemical resistance due to its perfluorohexanamide group. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and surface treatments.
属性
| 154380-34-4 | |
分子式 |
C12H16F11NO4Si |
分子量 |
475.33 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25) |
InChI 键 |
UUOOBMVZLOQJME-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)




![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
